![molecular formula C20H20ClN3O3S B2988545 5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941924-47-6](/img/structure/B2988545.png)
5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar pyrido[2,3-d]pyrimidines have been noted for their wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Some derivatives have been identified as inhibitors of tyrosine kinase and cyclin-dependent kinase (CDK4) .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines can interact with various enzymes and receptors in the body, leading to a wide range of biological effects .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, including those involved in cell proliferation, inflammation, and pain signaling .
Result of Action
Similar compounds have been noted for their antiproliferative effects, suggesting they may inhibit cell growth and division .
Biochemical Analysis
Biochemical Properties
5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase (AchE), which is crucial for hydrolyzing acetylcholine in the nervous system Additionally, this compound may interact with other biomolecules involved in oxidative stress pathways, influencing the production of reactive oxygen species (ROS) and affecting cellular oxidative balance .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . By altering these pathways, the compound can induce changes in cell survival, proliferation, and differentiation, making it a potential candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels in the synaptic cleft . This inhibition can lead to enhanced cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, the compound may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular functions and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of This compound in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. Over time, the compound’s stability can be affected by factors such as temperature, pH, and exposure to light . In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of acetylcholinesterase activity and persistent changes in gene expression related to oxidative stress and apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages. Low doses may enhance cognitive function by increasing acetylcholine levels, while higher doses could lead to toxicity and adverse effects . Studies have indicated a threshold effect, where beneficial outcomes are observed at specific dosage ranges, beyond which toxic effects such as neurotoxicity and oxidative damage may occur .
Metabolic Pathways
This compound: is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and neurotransmission . The compound’s metabolism may involve conjugation reactions that facilitate its excretion, and it may also influence metabolic flux by altering the levels of key metabolites .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-4-5-13-10-22-18-16(19(26)24(3)20(27)23(18)2)17(13)28-11-15(25)12-6-8-14(21)9-7-12/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQKSHSKJNREMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)C3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester](/img/structure/B2988462.png)
![3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2988464.png)
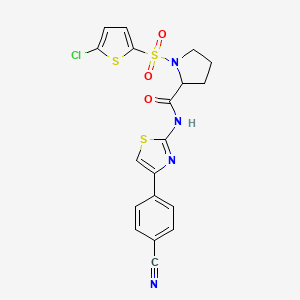
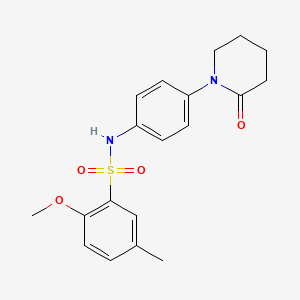
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2988472.png)
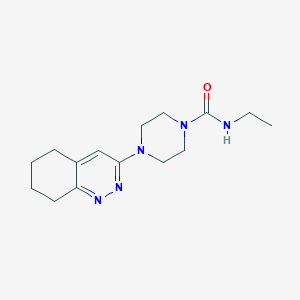
![9-(4-methoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2988474.png)
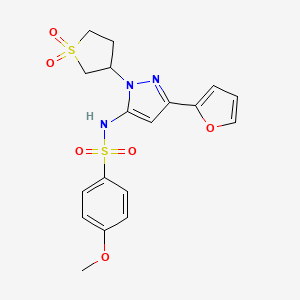
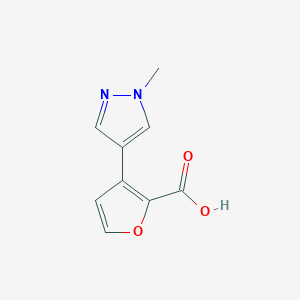
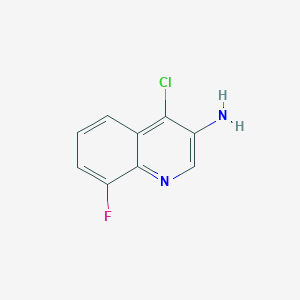
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N-methylacetamide](/img/structure/B2988480.png)
![2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2988481.png)
![2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988482.png)
![1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B2988484.png)
